N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide
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Overview
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide is a complex organic compound that features a pyrazine ring, an azetidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazine ring is then introduced through a Suzuki–Miyaura cross-coupling reaction . The final step involves the formation of the indole moiety and its subsequent coupling with the azetidine-pyrazine intermediate under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recyclable is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating specific biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-indole-2-carboxamide is unique due to its combination of a pyrazine ring, an azetidine ring, and an indole moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C16H15N5O |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H15N5O/c22-16(14-7-11-3-1-2-4-13(11)20-14)19-12-9-21(10-12)15-8-17-5-6-18-15/h1-8,12,20H,9-10H2,(H,19,22) |
InChI Key |
YKRGTTUAZZNZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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